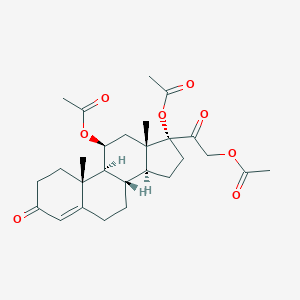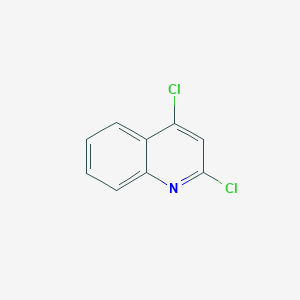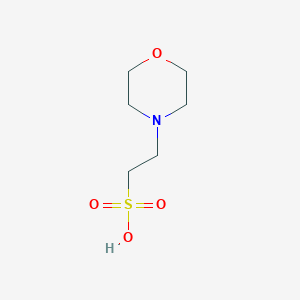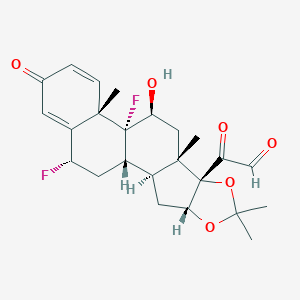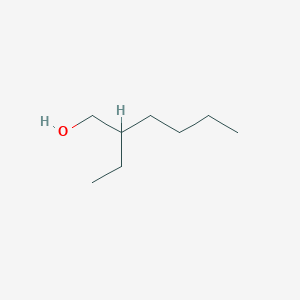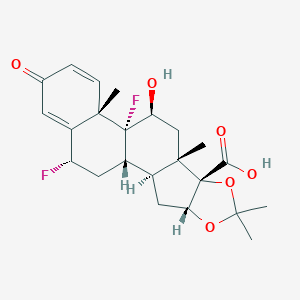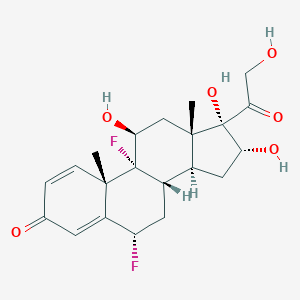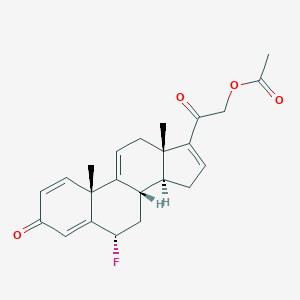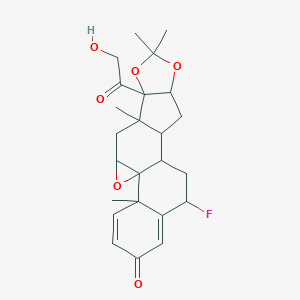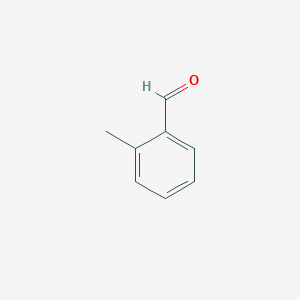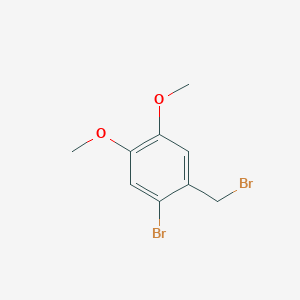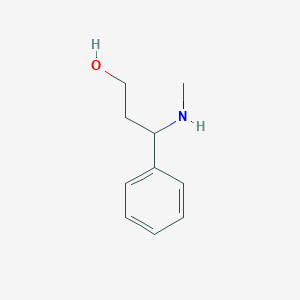
1,7-庚二醇
描述
1,7-Heptanediol: is a chemical compound with the molecular formula C₇H₁₆O₂ . It is also known by other names such as Heptamethylene glycol , α,ω-Heptanediol , Heptane-1,7-diol , and 1,7-Dihydroxyheptane . This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. It is a clear, colorless to yellowish liquid at room temperature and is soluble in water .
科学研究应用
1,7-Heptanediol has a wide range of applications in scientific research:
作用机制
Target of Action
1,7-Heptanediol, also known as Heptamethylene glycol , is a compound that has been studied for its potential anticancer properties .
Mode of Action
Studies have shown that it induces a higher level of dna interstrand cross-links than busulfan, another anticancer agent . This suggests that 1,7-Heptanediol interacts with its targets by causing DNA damage, which can lead to cell death .
Biochemical Pathways
It has been suggested that the compound may be involved in the fatty acid synthesis pathway and oxidative cleavage of long chain acyl- [acp] intermediates
Pharmacokinetics
Given its molecular weight of 13220 , it is likely that it is absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of 1,7-Heptanediol’s action are primarily related to its ability to induce DNA damage. This DNA damage can lead to cell death, particularly in certain types of cancer cells . .
生化分析
Biochemical Properties
1,7-Heptanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in hydrogen bonding interactions, which can influence the structure and function of biomolecules. For instance, 1,7-Heptanediol can form hydrogen bonds with amino acid residues in proteins, potentially affecting their conformation and activity . Additionally, it can act as a substrate for certain enzymes involved in the metabolism of diols, leading to the production of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of 1,7-Heptanediol on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1,7-Heptanediol can impair bioenergetics and metabolism in aggressive lung cancer cells, leading to a significant decrease in ATP concentrations . This suggests that 1,7-Heptanediol can disrupt cellular energy production, which may have implications for cell viability and function.
Molecular Mechanism
At the molecular level, 1,7-Heptanediol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 1,7-Heptanediol can interact with enzymes involved in the metabolism of diols, potentially inhibiting their activity and altering metabolic flux . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 1,7-Heptanediol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies using ultrafast 2D-IR spectroscopy have shown that the hydrogen-bonding dynamics of 1,7-Heptanediol can change with temperature, providing insights into its stability and interactions with other molecules . These temporal effects can influence the compound’s activity and efficacy in biochemical assays and experimental models.
Dosage Effects in Animal Models
The effects of 1,7-Heptanediol vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 1,7-Heptanediol have been associated with significant decreases in ATP concentrations in aggressive lung cancer cells, indicating potential toxicity at elevated levels . Understanding the dosage effects is essential for determining the safe and effective use of 1,7-Heptanediol in research and therapeutic applications.
Metabolic Pathways
1,7-Heptanediol is involved in various metabolic pathways, including those related to the metabolism of medium-chain-length diols. It can be metabolized via the hydroxy acid pathway or through full oxidation to dicarboxylic acids, which are further processed by β-oxidation . These metabolic pathways involve interactions with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 1,7-Heptanediol within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the distribution of 1,7-Heptanediol in different cellular compartments can impact its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Subcellular Localization
The subcellular localization of 1,7-Heptanediol is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 1,7-Heptanediol within cells can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of 1,7-Heptanediol is essential for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,7-Heptanediol can be synthesized through various methods. One common method involves the reduction of dimethyl pimelate using lithium aluminum hydride in tetrahydrofuran . The reaction is carried out at a temperature of 5°C, followed by heating to room temperature and stirring for 1.5 hours . Another method involves a multi-step reaction using amyl alcohol , potassium carbonate , and concentrated aqueous hydrochloric acid at 155°C .
Industrial Production Methods: Industrial production of 1,7-Heptanediol typically involves large-scale synthesis using similar reduction reactions. The process includes the use of large reactors and controlled temperature conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 1,7-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are used for substitution reactions.
Major Products Formed:
Oxidation: Forms heptanoic acid or heptanal.
Reduction: Forms heptane.
Substitution: Forms compounds like heptane-1,7-dichloride
相似化合物的比较
- 1,4-Butanediol
- 1,5-Pentanediol
- 1,6-Hexanediol
- 1,8-Octanediol
- 1,9-Nonanediol
- 1,10-Decanediol
Comparison: 1,7-Heptanediol is unique due to its seven-carbon chain, which provides specific physical and chemical properties. Compared to shorter-chain diols like 1,4-Butanediol and 1,5-Pentanediol, 1,7-Heptanediol has a higher boiling point and different solubility characteristics. Its longer chain length also allows for more flexibility in chemical reactions and applications .
属性
IUPAC Name |
heptane-1,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCBDZAEHILGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57514-69-9 | |
| Record name | Poly(oxy-1,7-heptanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57514-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90212074 | |
| Record name | 1,7-Heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-30-1 | |
| Record name | 1,7-Heptanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Heptanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-HEPTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-1,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-Heptanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WFS2RR58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


